molecular formula C17H32O2 B14337429 Octyl non-2-enoate CAS No. 98411-65-5

Octyl non-2-enoate

Cat. No.: B14337429
CAS No.: 98411-65-5
M. Wt: 268.4 g/mol
InChI Key: GBSIOXWFTKXINF-UHFFFAOYSA-N
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Description

Octyl non-2-enoate is an ester derived from octanol (an 8-carbon alcohol) and non-2-enoic acid (a 9-carbon carboxylic acid with a double bond at the second position). Its molecular formula is C₁₇H₃₂O₂, with a molecular weight of 268.44 g/mol. The compound’s structure includes an unsaturated α,β-unsaturated ester group, which influences its reactivity, solubility, and biological activity. While direct references to this compound are absent in the provided evidence, structurally analogous compounds (e.g., octyl acetate, octyl butyrate, and octyl gallate) offer insights into its properties and applications .

Properties

CAS No.

98411-65-5

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

octyl non-2-enoate

InChI

InChI=1S/C17H32O2/c1-3-5-7-9-11-13-15-17(18)19-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16H2,1-2H3

InChI Key

GBSIOXWFTKXINF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C=CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octyl non-2-enoate typically involves the esterification reaction between octanol and non-2-enoic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the water produced during the reaction is continuously removed to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Octyl non-2-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into octanol and non-2-enoic acid.

    Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis, or saponification, uses a strong base like sodium hydroxide.

    Reduction: Reduction reactions typically require strong reducing agents like LiAlH4, and are carried out in anhydrous conditions to prevent the decomposition of the reducing agent.

    Substitution: Nucleophilic substitution reactions often use nucleophiles such as amines or alcohols, and are carried out under mild conditions to prevent the decomposition of the ester.

Major Products Formed

    Hydrolysis: Octanol and non-2-enoic acid.

    Reduction: Octanol and the corresponding alcohol from the reduction of the ester group.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Octyl non-2-enoate has several applications in scientific research, including:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

    Industry: Utilized in the flavor and fragrance industry for its pleasant aroma, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of octyl non-2-enoate primarily involves its interaction with biological membranes. As an ester, it can penetrate lipid bilayers and disrupt membrane integrity, leading to antimicrobial effects. Additionally, its hydrolysis products, octanol and non-2-enoic acid, can further interact with cellular components, contributing to its bioactivity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares octyl non-2-enoate with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) XLogP³ Key Structural Features
This compound C₁₇H₃₂O₂ 268.44 ~7.5* Unsaturated α,β-ester; 17-carbon chain
Octyl acetate C₁₀H₂₀O₂ 172.26 3.8 Saturated ester; shorter acyl chain (C2)
Octyl butyrate C₁₂H₂₄O₂ 200.32 4.5 Saturated ester; C4 acyl chain
Octyl gallate C₁₅H₂₂O₅ 282.33 5.2 Phenolic ester; antioxidant functional group
Octyl salicylate C₁₅H₂₂O₃ 250.33 6.1 Aromatic ester; hydroxyl group at position 2

*Estimated based on structural similarity to octyl 2-(2-octoxy-2-oxoethoxy)acetate (XLogP³ = 6.8) .

Key Observations :

  • Chain Length and Saturation: this compound’s longer acyl chain (C9) and double bond confer higher hydrophobicity (XLogP³ ~7.5) compared to octyl acetate (XLogP³ = 3.8) and butyrate (XLogP³ = 4.5). This impacts solubility and chromatographic retention .
  • Functional Groups: Unlike phenolic esters (e.g., octyl gallate), this compound lacks antioxidant moieties, limiting its preservative efficacy. Substituent position (e.g., α,β-unsaturation) may enhance reactivity in specific applications .
Antimicrobial Performance
  • Octyl gallate outperforms this compound in antimicrobial activity due to its phenolic hydroxyl groups, which disrupt microbial membranes .
  • Octyl parabens (e.g., octyl-3-hydroxybenzoate) exhibit higher histamine responses than octyl salicylate, highlighting how substituent position modulates bioactivity .
Industrial and Cosmetic Uses
  • Octyl acetate and octyl butyrate are widely used in fragrances and flavors due to their fruity odors. This compound’s unsaturated structure may alter volatility and scent profile .
  • Octoxynol-9 (a surfactant) has distinct applications in cosmetics, with an octanol/water partition coefficient (LogP = 1.9) far lower than this compound, reflecting differences in polarity .

Chromatographic Behavior

  • Retention and Selectivity: On reversed-phase columns (e.g., TSKgel Octyl-80TS), this compound’s hydrophobicity would result in longer retention compared to octyl acetate. However, its unsaturated bond may reduce selectivity relative to fully saturated analogs .
  • Ion-Pairing Effects: Sodium octyl sulfate (a surfactant) enhances retention of hydrophobic compounds in ion-pair chromatography, suggesting this compound could be analyzed using similar methods .

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